![molecular formula C14H18N4O2 B4533496 7-(cyclohex-3-en-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4533496.png)

7-(cyclohex-3-en-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves a sequence of reductive amination, chlorination, and cyclization reactions. An example includes the synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol, achieving an overall yield of 53%. The solvent and base's effects on the cyclization reaction were examined to optimize the reaction conditions (Teng Da-wei, 2012).

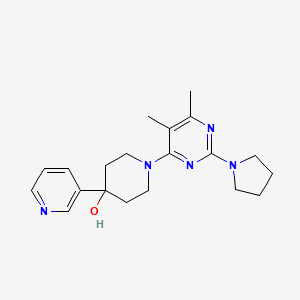

Molecular Structure Analysis

The structural elucidation of novel compounds often involves spectral (IR, 1H and 13C NMR, and MS) and analytical data. For example, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrated this approach, with some compounds showing promising antimicrobial activity (B. Jyothi & N. Madhavi, 2019).

Chemical Reactions and Properties

Compounds within this chemical family can undergo various reactions, such as cyclocondensation with hydrazine hydrate to form 5-aminopyrazole derivatives. These derivatives have been explored for their in vitro cytotoxic activity against certain cancer cell lines, indicating the potential for developing therapeutic agents (Ashraf S. Hassan et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including their melting points, solubility, and crystal structure, are critical for understanding their stability and application potential. While specific data for "7-(cyclohex-3-en-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide" were not found, studies on similar compounds provide a foundation for predicting physical behaviors and facilitating the formulation of pharmaceutical agents.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are essential for determining the compound's utility in chemical syntheses and potential as a drug candidate. For example, the reactivity of pyrazolo[1,5-a]pyrimidine derivatives under various conditions can yield a range of biologically active compounds, highlighting the versatility and potential of these chemical structures (Sizana Ahmetaj et al., 2013).

Propriétés

IUPAC Name |

7-(cyclohex-3-ene-1-carbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c15-13(19)11-8-16-12-9-17(6-7-18(11)12)14(20)10-4-2-1-3-5-10/h1-2,8,10H,3-7,9H2,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXOMTAZZPRRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCN3C(=NC=C3C(=O)N)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-6-[2-(2-pyridinyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4533428.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide](/img/structure/B4533439.png)

![N-[2-(1H-pyrazol-4-yl)ethyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4533440.png)

![(3aR*,6aR*)-N-allyl-2-benzylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4533448.png)

![N-ethyl-8-methyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B4533451.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B4533474.png)

![rel-(1R,5S)-3-(2-methyl-5-propyl-4-pyrimidinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B4533477.png)

![3-(1,3-benzodioxol-5-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpropanamide](/img/structure/B4533483.png)

![1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4533486.png)

![5-{[(1-cyclopentylpiperidin-4-yl)methyl]amino}-1-(cyclopropylmethyl)azepan-2-one](/img/structure/B4533518.png)

![methyl 5-oxo-5-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}pentanoate](/img/structure/B4533526.png)